molecular formula C22H26ClN3O3 B2757198 1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine CAS No. 2034391-79-0

1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2757198
CAS No.: 2034391-79-0
M. Wt: 415.92
InChI Key: ZPIMVWLSKZGODF-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chloro and methyl groups on the phenyl ring, and the attachment of the oxan-4-yloxy and pyridine-4-carbonyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, and ion channels in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(4-methylphenyl)piperazine: Used in the synthesis of various pharmaceuticals.

    1-(2-oxan-4-yloxy)pyridine-4-carbonyl)piperazine: A related compound with similar structural features.

Uniqueness

1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-16-2-3-18(23)15-20(16)25-8-10-26(11-9-25)22(27)17-4-7-24-21(14-17)29-19-5-12-28-13-6-19/h2-4,7,14-15,19H,5-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIMVWLSKZGODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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